m-PEG13-azide

PROTAC PEG Linker Chain Length

m-PEG13-azide is a monodisperse, methoxy-capped polyethylene glycol (PEG) linker containing a terminal azide group. It serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation via the ubiquitin-proteasome system.

Molecular Formula C27H55N3O13
Molecular Weight 629.7 g/mol
Cat. No. B11931123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG13-azide
Molecular FormulaC27H55N3O13
Molecular Weight629.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C27H55N3O13/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-29-30-28/h2-27H2,1H3
InChIKeyMJRWWLRDMAXCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG13-azide: Precision PROTAC Linker and Click Chemistry Reagent for Targeted Protein Degradation


m-PEG13-azide is a monodisperse, methoxy-capped polyethylene glycol (PEG) linker containing a terminal azide group . It serves as a critical building block in the synthesis of proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation via the ubiquitin-proteasome system . Its 13-unit PEG chain confers high aqueous solubility and biocompatibility, while the azide moiety facilitates bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

Why m-PEG13-azide Cannot Be Substituted with Generic PEG-Azide Linkers


PEG-azide linkers are not interchangeable commodities; subtle variations in chain length and terminal functionalization critically impact PROTAC ternary complex formation, solubility, and pharmacokinetic profiles [1]. Even a one-unit difference in PEG repeat count can alter the spatial distance between the E3 ligase ligand and the target protein binder, affecting degradation efficiency [2]. m-PEG13-azide occupies a specific niche within the PEG linker landscape: its 13-unit chain falls within the optimal PROTAC linker length range (12-20 carbons), providing sufficient flexibility without excessive conformational entropy, while its methoxy cap ensures monofunctionality to prevent undesired crosslinking during bioconjugation . Substituting with shorter analogs (e.g., m-PEG10-azide) reduces molecular weight and may compromise solubility and in vivo half-life, whereas longer chains can introduce synthetic complexity and batch-to-batch variability.

m-PEG13-azide: Quantifiable Differentiation Data for Procurement Decisions


Chain Length and Molecular Weight: m-PEG13-azide vs. m-PEG12-azide and m-PEG10-azide

m-PEG13-azide contains a 13-unit polyethylene glycol chain with a molecular weight of 629.74 g/mol . This represents a measurable increase in chain length and molecular weight compared to the widely used m-PEG12-azide (12 units, 585.69 g/mol) [1] and m-PEG10-azide (10 units, 497.58 g/mol) [2]. The extended PEG13 chain provides greater conformational flexibility and a larger hydrodynamic radius, which are critical parameters for optimizing PROTAC ternary complex formation and extending in vivo circulation half-life through reduced renal clearance .

PROTAC PEG Linker Chain Length

DMSO Solubility: m-PEG13-azide vs. m-PEG10-azide

m-PEG13-azide exhibits a DMSO solubility of 10 mM, enabling the preparation of concentrated stock solutions for click chemistry and PROTAC synthesis [1]. This solubility is identical to that reported for m-PEG10-azide (10 mM in DMSO) [2], demonstrating that the longer PEG13 chain does not compromise solubility in this key solvent. The maintained high solubility despite increased molecular weight is a notable feature, as longer PEG chains typically enhance aqueous solubility but may reduce solubility in polar aprotic solvents; m-PEG13-azide achieves a favorable balance.

Solubility DMSO Stock Solution

Monofunctionality: m-PEG13-azide vs. Bifunctional Azido-PEG13-azide

m-PEG13-azide features a methoxy group (-OCH3) at one terminus and a single azide group at the other, making it a strictly monofunctional PEGylation reagent . In contrast, azido-PEG13-azide contains azide groups at both termini (bifunctional) . The monofunctional nature of m-PEG13-azide is critical for applications requiring site-specific conjugation without crosslinking, such as the attachment of a single PEG chain to a protein or the synthesis of well-defined PROTACs with a single linker attachment point. Bifunctional azides can lead to dimerization or oligomerization, which is often undesirable in controlled bioconjugation.

Monofunctional PEG Crosslinking Bioconjugation

Purity Specification: m-PEG13-azide vs. Industry Standard

Commercial m-PEG13-azide is supplied with a purity of 98%, as specified by multiple vendors . This purity level meets or exceeds the standard threshold for research-grade PEG linkers used in PROTAC synthesis and bioconjugation. High purity is critical for ensuring consistent reaction yields and minimizing side products in click chemistry applications. While some PEG-azide analogs are offered at 95% purity, the 98% specification reduces the likelihood of impurities that could interfere with sensitive biological assays or downstream applications.

Purity QC Reproducibility

Optimal Use Cases for m-PEG13-azide in PROTAC Synthesis and Click Bioconjugation


PROTAC Library Synthesis Requiring Precise Linker Length Tuning

m-PEG13-azide is ideally suited for constructing PROTAC libraries where systematic variation in linker length is required to optimize ternary complex formation. Its 13-unit PEG chain provides a specific spatial increment that falls within the optimal 12-20 carbon range reported for effective PROTAC linkers . Researchers can use m-PEG13-azide as a building block to explore structure-activity relationships (SAR) for protein pairs where shorter PEG12 or longer PEG20 linkers have shown suboptimal degradation efficiency [1]. The monofunctional azide ensures clean, single-point attachment to alkyne-functionalized E3 ligase ligands or target protein binders.

Site-Specific Protein PEGylation via Click Chemistry

m-PEG13-azide serves as an effective reagent for site-specific PEGylation of proteins, peptides, or antibodies bearing alkyne or strained cyclooctyne (e.g., DBCO, BCN) moieties. The methoxy cap prevents crosslinking, ensuring that only one PEG chain is attached per conjugation site . The 10 mM DMSO solubility [2] facilitates the preparation of concentrated stock solutions for efficient click reactions under mild, aqueous-compatible conditions. This application is particularly valuable for improving the pharmacokinetic profile of biotherapeutics without introducing heterogeneity.

Nanoparticle and Surface Functionalization

m-PEG13-azide can be used to functionalize nanoparticles, liposomes, or solid surfaces with a well-defined PEG spacer. The azide group enables covalent attachment to alkyne-modified surfaces via CuAAC or SPAAC click chemistry, while the PEG13 chain provides a hydrophilic coating that reduces nonspecific protein adsorption and improves colloidal stability [3]. The monodisperse nature of m-PEG13-azide ensures uniform surface coverage, which is critical for reproducibility in diagnostic assays and drug delivery systems.

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